molecular formula C8H15O3P B14467713 Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate CAS No. 72191-12-9

Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate

Cat. No.: B14467713
CAS No.: 72191-12-9
M. Wt: 190.18 g/mol
InChI Key: MQHLZGJMJSRFPS-UHFFFAOYSA-N
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Description

Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group attached to a branched hydrocarbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate typically involves the reaction of appropriate alkyl halides with phosphite esters under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where an alkyl halide reacts with a trialkyl phosphite to form the desired phosphonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or phosphine oxides.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine or phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the phosphorus atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted phosphonates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme inhibitors and as a probe for understanding biological phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other materials that require phosphorus-based additives.

Mechanism of Action

The mechanism by which dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The specific pathways involved depend on the context in which the compound is used, such as catalysis or inhibition of biological processes.

Comparison with Similar Compounds

Similar Compounds

    Myroxide: A similar compound with a different hydrocarbon chain structure.

    Ocimene oxide: Another related compound with an epoxide group.

Uniqueness

Dimethyl (4-methylpenta-2,3-dien-2-yl)phosphonate is unique due to its specific branched hydrocarbon chain and the presence of a phosphonate group

Properties

CAS No.

72191-12-9

Molecular Formula

C8H15O3P

Molecular Weight

190.18 g/mol

InChI

InChI=1S/C8H15O3P/c1-7(2)6-8(3)12(9,10-4)11-5/h1-5H3

InChI Key

MQHLZGJMJSRFPS-UHFFFAOYSA-N

Canonical SMILES

CC(=C=C(C)P(=O)(OC)OC)C

Origin of Product

United States

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